molecular formula C16H22N4O5 B605296 Ald-Ph-PEG3-azide CAS No. 807540-88-0

Ald-Ph-PEG3-azide

Cat. No. B605296
M. Wt: 350.38
InChI Key: MVQMINVSTCNCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG3-azide is a crosslinker containing an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced. PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage.

Scientific Research Applications

1. Drug Delivery and Tissue Engineering

PEG-based materials, including Ald-Ph-PEG3-azide variants, are used in drug delivery and tissue engineering. For instance, they form films and capsules with low fouling properties, suitable for controlled drug release and negligible toxicity to human cells (Leung et al., 2011).

2. Biointerface Fabrication

These compounds assist in creating biointerfaces with patterned self-assembled monolayers, aiding in selective biomolecule immobilization and antifouling, crucial in biomedical applications (Vandenbroucke et al., 2019).

3. Biomolecule Immobilization

Ald-Ph-PEG3-azide is instrumental in immobilizing carbohydrates and proteins onto solid surfaces, utilizing click chemistry. This application is significant in bioconjugation and surface modification technologies (Sun et al., 2006).

4. Quantum Dot Functionalization

The compound is used in quantum dot functionalization, enabling specific bio-orthogonal functionalities for in vivo imaging and drug delivery (Zhan et al., 2016).

5. Enzyme Stability Enhancement

In enzymology, Ald-Ph-PEG3-azide related compounds enhance enzyme stability, as demonstrated in cellulase stability studies in ionic liquids (Lu et al., 2018).

6. Alginate Cross-Linking

The compound aids in cross-linking alginate via Staudinger ligation, allowing for covalent bonding in hydrogel formation, beneficial in encapsulation and drug delivery systems (Gattás-Asfura & Stabler, 2009).

7. Photocatalytic Lithography

It plays a role in photocatalytic lithography using atomic layer deposition (ALD) films for patterned biointerfaces, enhancing the functionality of surfaces in various applications (Vandenbroucke et al., 2019).

8. Nano-biosensor Functionalization

Ald-Ph-PEG3-azide is crucial in nano-biosensor functionalization, enhancing surface immobilization for increased detection sensitivity, especially in ALD coatings (Guo et al., 2010).

properties

CAS RN

807540-88-0

Product Name

Ald-Ph-PEG3-azide

Molecular Formula

C16H22N4O5

Molecular Weight

350.38

IUPAC Name

N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-4-formylbenzamide

InChI

InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22)

InChI Key

MVQMINVSTCNCLY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C([H])=O)C=C1)NCCOCCOCCOCCN=[N+]=[N-]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ald-Ph-PEG3-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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